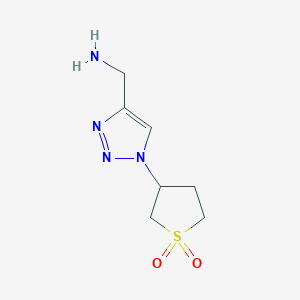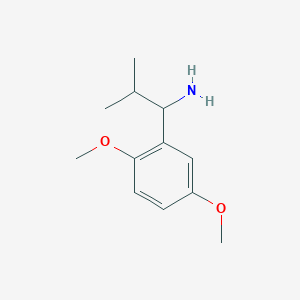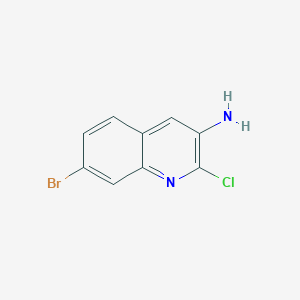
7-Bromo-2-chloroquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-2-chloroquinolin-3-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. The compound’s structure consists of a quinoline ring substituted with bromine and chlorine atoms, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chloroquinolin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloroquinoline.
Bromination: The 2-chloroquinoline undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated product is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and amination reactions using continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromo-2-chloroquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives with potential pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
7-Bromo-2-chloroquinolin-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of probes and sensors for biological studies.
Medicine: It is investigated for its potential as an anticancer, antimalarial, and antimicrobial agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-2-chloroquinolin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling and metabolic pathways.
Pathways Involved: It can inhibit DNA synthesis, disrupt cell membrane integrity, and interfere with protein synthesis, leading to its antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
2-Chloroquinoline: Shares the quinoline core but lacks the bromine substitution.
7-Chloroquinoline: Similar structure but with chlorine instead of bromine at the 7-position.
7-Bromoquinoline: Lacks the chlorine substitution at the 2-position.
Uniqueness: 7-Bromo-2-chloroquinolin-3-amine is unique due to the presence of both bromine and chlorine substitutions, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution enhances its potential as a versatile intermediate in synthetic chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C9H6BrClN2 |
|---|---|
Molekulargewicht |
257.51 g/mol |
IUPAC-Name |
7-bromo-2-chloroquinolin-3-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-2-1-5-3-7(12)9(11)13-8(5)4-6/h1-4H,12H2 |
InChI-Schlüssel |
KAYHCJOBYXHHHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


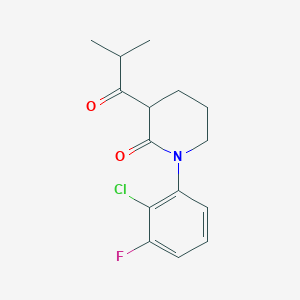

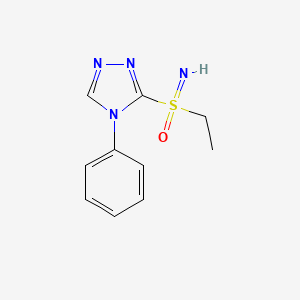
![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)
methanol](/img/structure/B13196745.png)
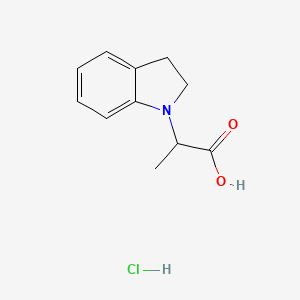

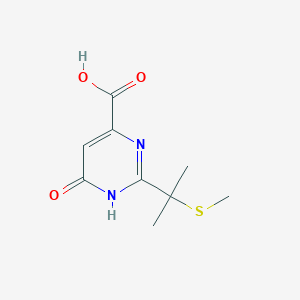
![4-[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13196762.png)


